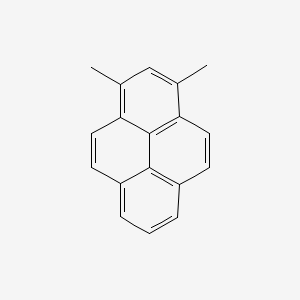

1,3-Dimethylpyrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-10-12(2)16-9-7-14-5-3-4-13-6-8-15(11)18(16)17(13)14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCWYAZCQUDPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214655 | |

| Record name | 1,3-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64401-21-4 | |

| Record name | 1,3-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064401214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO2NH1H4Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpyrene from Phenalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylpyrene, a polycyclic aromatic hydrocarbon (PAH), commencing from the readily available starting material, 1H-phenalene. This document outlines the core synthetic strategy, details the necessary experimental protocols, and presents quantitative data for the key reaction steps. The information compiled herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Polycyclic aromatic hydrocarbons and their substituted derivatives are of significant interest due to their unique photophysical properties and their prevalence in various fields, including materials science and as potential scaffolds in drug design. This compound, in particular, has been a subject of study for its mutagenic and carcinogenic properties, making its efficient synthesis crucial for toxicological and biomedical research. The method detailed in this guide follows an efficient and modular route that allows for the introduction of methyl groups into the A-ring of the pyrene (B120774) core, starting from 1H-phenalene.

Synthetic Pathway Overview

The synthesis of this compound from 1H-phenalene is achieved through a three-step process. The general workflow involves the initial deprotonation of 1H-phenalene to form the corresponding phenalenyl anion. This is followed by a nucleophilic reaction with a suitable dialkylating agent to introduce the two methyl groups and form a tetrahydropyrene intermediate. The final step is an oxidative dehydrogenation to yield the aromatic this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound from 1H-phenalene.

Step 1: Formation of the Phenalenyl Anion

The first step involves the deprotonation of 1H-phenalene to form the highly stable, aromatic phenalenyl anion. This is typically achieved using a strong base such as butyllithium (B86547) in an inert solvent.

Reaction:

Caption: Deprotonation of 1H-phenalene to form the phenalenyl anion.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, dissolve 1H-phenalene in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere of nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 1.6 M in hexanes) dropwise to the stirred solution. The reaction mixture will typically develop a deep color, indicating the formation of the phenalenyl anion.

-

Allow the reaction to stir at -78 °C for 1 hour to ensure complete deprotonation.

Step 2: Alkylation of the Phenalenyl Anion

The phenalenyl anion is a potent nucleophile and readily reacts with electrophiles. To synthesize this compound, a suitable C3 electrophile that can form the two methyl groups at the 1 and 3 positions is required. A suitable reagent for this transformation is 2,4-dibromopentane (B98100). The reaction proceeds via a double nucleophilic substitution to form a mixture of 1,3-dimethyltetrahydropyrene isomers.

Reaction:

Caption: Alkylation of the phenalenyl anion with 2,4-dibromopentane.

Procedure:

-

To the solution of the phenalenyl anion prepared in Step 1, slowly add a solution of 2,4-dibromopentane in anhydrous THF at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydropyrene intermediate.

Step 3: Dehydrogenation to this compound

The final step is the aromatization of the tetrahydropyrene intermediate to form the fully conjugated this compound. This is effectively achieved using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Reaction:

Caption: Dehydrogenation of the tetrahydropyrene intermediate using DDQ.

Procedure:

-

Dissolve the crude 1,3-dimethyltetrahydropyrene intermediate in a suitable solvent such as dry toluene (B28343) or benzene (B151609) in a round-bottom flask.

-

Add a stoichiometric amount of DDQ to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. The reduced DDQ (DDQH2) will precipitate out of the solution.

-

Filter the mixture to remove the precipitated DDQH2.

-

Wash the filtrate with a saturated aqueous solution of sodium sulfite (B76179) to remove any remaining DDQ.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization to obtain pure this compound.

Quantitative Data

The overall yield of this compound from 1H-phenalene is a critical parameter for evaluating the efficiency of this synthetic route. The following table summarizes the reported yields for the synthesis of various methylated pyrenes from 1H-phenalene.

| Pyrene Derivative | Overall Yield (%) |

| 1-Methylpyrene | 45 |

| 2-Methylpyrene | - |

| 1,2-Dimethylpyrene | - |

| This compound | - |

| 1,2,3-Trimethylpyrene | - |

Note: Specific yield for this compound was not explicitly found in the available literature snippets, but the methodology is reported to be efficient for introducing methyl groups into the A-ring of pyrene.

Conclusion

This technical guide has detailed a robust and efficient synthetic pathway for the preparation of this compound from 1H-phenalene. The methodology relies on the formation of the stable phenalenyl anion, followed by a controlled alkylation and a final dehydrogenation step. The provided experimental protocols offer a clear and concise guide for researchers to replicate this synthesis in a laboratory setting. This route provides a valuable tool for accessing specifically substituted pyrenes, which are important compounds for further research in medicinal chemistry, toxicology, and materials science.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Dimethylpyrene: Chemical and Physical Properties for Researchers

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14.[1][2] Its structure consists of a pyrene (B120774) core with two methyl group substituents. This substitution influences its physicochemical properties, which are crucial for understanding its behavior in various experimental and biological systems.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C18H14 |

| Molecular Weight | 230.3 g/mol |

| CAS Number | 64401-21-4 |

| IUPAC Name | This compound |

| Synonyms | Pyrene, 1,3-dimethyl- |

| InChI | InChI=1S/C18H14/c1-11-10-12(2)16-9-7-14-5-3-4-13-6-8-15(11)18(16)17(13)14/h3-10H,1-2H3 |

| InChIKey | UWCWYAZCQUDPOX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)C |

| XLogP3-AA | 5.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound. The following table summarizes available spectral information.

| Spectrum Type | Data Highlights |

| Mass Spectrometry | The NIST WebBook provides the electron ionization mass spectrum for this compound.[2][3] This is a critical tool for determining its molecular weight and fragmentation pattern. |

| 13C NMR | 13C NMR spectral data is available through PubChem, provided by Wiley-VCH GmbH, and was recorded on a Bruker WM-400 instrument.[1] This data is essential for confirming the carbon skeleton of the molecule. |

| 1H NMR | While specific data for this compound is not readily available in the initial search, general principles of 1H NMR for pyrene derivatives can be applied for structural elucidation.[4] The chemical shifts of the aromatic protons and the methyl groups would provide key structural information. |

| UV-Vis | The UV-Vis absorption spectra of pyrene and its derivatives are well-documented and are characterized by strong absorptions in the ultraviolet region.[5][6] These spectra are useful for quantitative analysis and for studying electronic transitions. |

| Infrared (IR) | IR spectroscopy can be used to identify the characteristic vibrational modes of the aromatic rings and the C-H bonds of the methyl groups in this compound.[7] |

Experimental Protocols

Synthesis of this compound

A key method for the synthesis of this compound involves starting from 1H-phenalene.[8] This procedure provides an efficient way to introduce methyl groups into the A-ring of the pyrene structure.[8] While the full detailed protocol is proprietary to the cited journal article, the general workflow can be conceptualized as a multi-step synthesis.

The logical workflow for the synthesis is illustrated in the diagram below.

Caption: A logical workflow for the synthesis of this compound.

Purification

Purification of the final product would typically involve standard laboratory techniques for organic compounds. These can include:

-

Column Chromatography: Using a silica (B1680970) gel or alumina (B75360) stationary phase with a suitable solvent system (e.g., hexanes, dichloromethane) to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.

Analysis

The purity and identity of the synthesized this compound can be confirmed using the analytical techniques mentioned in the spectral data section, including:

-

NMR Spectroscopy (1H and 13C): To confirm the structure and identify any impurities.

-

Mass Spectrometry: To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Safety

Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. However, as a member of the PAH family, it is important to consider the known biological effects of related compounds. Pyrene and its derivatives are known to be of interest in toxicology and environmental science. Some PAHs are known to have mutagenic or carcinogenic properties. The biological activity of pyrene derivatives is an active area of research.

Safety and Handling

Given the potential hazards associated with PAHs, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The following diagram illustrates the general safety precautions for handling chemical reagents like this compound.

Caption: General safety precautions for handling this compound.

References

- 1. This compound | C18H14 | CID 182422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

- 3. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anharmonic Infrared Spectra of Thermally Excited Pyrene (C16H10): A Combined View of DFT-Based GVPT2 with AnharmonicCaOs, and Approximate DFT Molecular dynamics with DemonNano - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,2-dimethylpyrene, this compound and 1,2,3-trimethylpyrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1,3-Dimethylpyrene molecular weight and formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This guide provides the core molecular information for 1,3-Dimethylpyrene.

Physicochemical Data Summary

The following table summarizes the key molecular identifiers for this compound. This data is essential for a variety of experimental and computational applications, including analytical characterization, reaction stoichiometry, and molecular modeling.

| Parameter | Value |

| Molecular Formula | C18H14[1][2][3][4][5] |

| Molecular Weight | 230.3 g/mol [1] |

| Monoisotopic Mass | 230.109550447 Da[1] |

| CAS Number | 64401-21-4[1][2][6][7] |

References

- 1. This compound | C18H14 | CID 182422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [drugfuture.com]

- 4. PYRENE,1,3-DIMETHYL- | CAS#:64401-21-4 | Chemsrc [chemsrc.com]

- 5. This compound | C18H14 | CID 182422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

- 7. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

Photophysical Properties of 1,3-Dimethylpyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 1,3-Dimethylpyrene. While specific experimental data for this particular isomer is not extensively available in the current literature, this document compiles information on the broader pyrene (B120774) derivative family to infer and contextualize the expected characteristics of this compound. This guide covers its anticipated absorption and emission properties, fluorescence quantum yield, and lifetime. Detailed experimental protocols for the characterization of these properties are provided, along with a discussion of the potential applications of this compound as a fluorescent probe in drug delivery and cellular imaging.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in various scientific fields due to their unique photophysical properties. These molecules are characterized by their strong blue fluorescence, long fluorescence lifetimes, and sensitivity of their emission to the local environment.[1] The substitution of the pyrene core with functional groups, such as methyl groups, can modulate these properties, making them suitable for a wide range of applications, including as fluorescent probes in biological systems and as materials for organic electronics.[1]

This compound, a derivative of pyrene with two methyl groups on the aromatic core, is expected to retain the characteristic photophysical behavior of the pyrene family while exhibiting subtle shifts in its spectral properties due to the electronic effects of the methyl substituents. This guide aims to provide a detailed technical overview of the anticipated photophysical properties of this compound, drawing upon the extensive knowledge of related pyrene derivatives.

Predicted Photophysical Properties of this compound

Due to the limited availability of direct experimental data for this compound, the following sections provide predicted properties based on the known behavior of pyrene and other alkyl-substituted pyrene derivatives.

Absorption and Emission Spectra

Pyrene typically exhibits a series of absorption bands in the ultraviolet (UV) region, with the longest wavelength absorption maximum (λ_abs_) appearing around 350 nm.[2] The introduction of methyl groups, which are weakly electron-donating, is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission spectra of this compound compared to the parent pyrene molecule.

The fluorescence emission of pyrene is characterized by a structured spectrum with multiple vibronic bands.[2] In dilute solutions, this compound is expected to exhibit a similar structured monomer emission in the blue region of the spectrum. At higher concentrations, pyrene derivatives are known to form excited-state dimers, or "excimers," which result in a broad, structureless, and significantly red-shifted emission band.[3] This excimer formation is a key feature of pyrene-based probes and is highly sensitive to the distance and orientation between molecules.

Solvatochromism

The fluorescence of pyrene and its derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While pyrene itself shows limited solvatochromism, the introduction of substituents can enhance this effect.[4][5] It is anticipated that this compound will exhibit some degree of solvatochromism, with a potential red-shift in the emission spectrum in more polar solvents. This is attributed to the stabilization of the excited state in polar environments.[2]

Quantitative Photophysical Data

| Property | Unsubstituted Pyrene | This compound (Predicted/Comparative) | Reference Compound(s) (Various Derivatives) |

| Absorption Maxima (λ_abs_, nm) | ~334, 350 | ~340-360 | Red-shifted compared to pyrene monomer[2] |

| Emission Maxima (λ_em_, nm) | ~372, 385, 393 | ~375-400 (monomer) | Structured monomer and broad excimer emission[2][3] |

| Fluorescence Quantum Yield (Φ_F_) | ~0.3-0.7 | ~0.3-0.8 | High quantum yields are characteristic[6] |

| Fluorescence Lifetime (τ_F, ns) | ~100-400 | ~100-450 | Long lifetimes are a key feature[7] |

Note: The predicted values for this compound are based on general trends observed for alkyl-substituted pyrenes and should be confirmed by experimental measurements.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

Synthesis of this compound

A reported method for the synthesis of this compound starts from 1H-phenalene.[8] This procedure provides an efficient way to introduce methyl groups into the A-ring of the pyrene core. Detailed synthetic steps can be found in the cited literature.[9]

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and fluorescence emission spectra of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilute solutions with absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Record the absorption spectrum of a dilute solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

-

Using the fluorometer, excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the fluorescence emission spectrum, scanning a wavelength range that covers both the expected monomer and excimer emission (e.g., 350-600 nm).

Determination of Fluorescence Quantum Yield (Φ_F_)

Objective: To measure the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solution

-

Quantum yield standard solution with a known Φ_F_ in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F_ = 0.546)

-

Fluorometer with an integrating sphere (for absolute measurements) or a standard cuvette holder (for relative measurements)

-

UV-Vis spectrophotometer

Procedure (Relative Method):

-

Prepare a series of solutions of both the this compound sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical experimental settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_F_ (sample)) using the following equation:

Φ_F_ (sample) = Φ_F_ (standard) × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ_F_)

Objective: To determine the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

This compound solution

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed detector (e.g., photomultiplier tube)

Procedure:

-

Prepare a dilute, deoxygenated solution of this compound.

-

Excite the sample with the pulsed light source at a wavelength corresponding to an absorption maximum.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon over many cycles.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).

-

Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, after deconvolution of the IRF. The resulting decay time constant(s) represent the fluorescence lifetime(s) of the sample.

Visualization of a Potential Application

Pyrene derivatives are widely used as fluorescent probes in drug delivery and cellular imaging due to their sensitivity to the local environment.[1][2] The following diagram illustrates a hypothetical workflow for using a this compound-based probe to monitor the release of a drug from a nanoparticle carrier within a cell.

Caption: Workflow of a pyrene-based probe for monitoring drug release.

Conclusion

This compound is a promising fluorescent molecule with anticipated photophysical properties that make it a valuable tool for various research applications. While direct experimental data is currently scarce, this guide provides a comprehensive overview of its expected behavior based on the well-established characteristics of the pyrene family. The provided experimental protocols offer a clear roadmap for the detailed characterization of its photophysical properties. The unique fluorescence characteristics of pyrene derivatives, particularly their ability to form excimers, make them highly suitable for use as probes in complex biological systems, such as in monitoring drug delivery and release. Further experimental investigation into the specific properties of this compound is warranted to fully unlock its potential in these and other applications.

References

- 1. 2,7-Dimethylpyrene | C18H14 | CID 27441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Photophysical behaviour of 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) in homogeneous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Photophysical behaviour of 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) in homogeneous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,2-dimethylpyrene, this compound and 1,2,3-trimethylpyrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles [mdpi.com]

An In-depth Technical Guide to the Absorption and Emission Spectra of 1,3-Dimethylpyrene

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Photophysical Properties of Pyrene (B120774) Derivatives

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their distinctive photophysical properties, including strong UV absorption and intense fluorescence emission. The electronic structure of the pyrene core, characterized by a large π-conjugated system, governs its interaction with light. Alkyl substitution on the pyrene ring, as in 1,3-dimethylpyrene, can modulate these properties through electronic and steric effects. These substitutions can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield and lifetime. A thorough understanding of these properties is crucial for applications in fluorescent probes, sensors, and optoelectronic materials.

Quantitative Spectroscopic Data of Pyrene

To provide a baseline for the expected spectroscopic behavior of this compound, the following table summarizes the key photophysical parameters for the unsubstituted pyrene molecule. It is important to note that the methyl groups in this compound are expected to cause a slight bathochromic (red) shift in the absorption and emission spectra compared to the parent pyrene.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maxima (λ_abs) | 335.2 nm | Cyclohexane | [1] |

| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹M⁻¹ at 335.2 nm | Cyclohexane | [1] |

| Emission Maxima (λ_em) | ~375 nm, 385 nm, 395 nm, 410 nm | Cyclohexane | [2] |

| Fluorescence Quantum Yield (Φ_f) | 0.32 | Cyclohexane | [1] |

| Excitation Wavelength for Emission | 317 nm | Cyclohexane | [1] |

Detailed Experimental Protocols

The following sections outline the standard methodologies for measuring the absorption and emission spectra of pyrene derivatives like this compound.

-

Solvent Selection: Choose a spectroscopic grade, non-polar solvent such as cyclohexane, as pyrene's fluorescence is sensitive to solvent polarity.[2]

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions with concentrations typically in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. For absorption measurements, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max). For fluorescence measurements, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[1]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Blank Correction: Record a baseline spectrum of the solvent using a matched pair of quartz cuvettes (typically 1 cm path length).

-

Sample Measurement: Record the absorption spectrum of each working solution over a desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Determine the wavelengths of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Excitation Wavelength Selection: The excitation wavelength is typically set at or near the longest wavelength absorption maximum (λ_abs) to maximize fluorescence intensity.

-

Emission Scan: Record the fluorescence emission spectrum by scanning the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 350-600 nm). The excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.[2]

-

Data Correction: The raw emission spectra should be corrected for the wavelength-dependent response of the instrument.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample of interest. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.[3][4]

-

Absorbance Matching: Prepare solutions of the standard and the unknown sample with identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1.[3]

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the unknown sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation[3][4]:

Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for characterizing the absorption and emission spectra of a pyrene derivative.

Caption: Experimental workflow for determining the absorption and emission spectra of this compound.

This guide provides the necessary theoretical background and practical steps for the spectroscopic characterization of this compound. By following these protocols, researchers can obtain high-quality data to advance their work in drug development and materials science.

References

- 1. omlc.org [omlc.org]

- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. edinst.com [edinst.com]

Quantum Yield of 1,3-Dimethylpyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Photophysical Properties of Pyrene (B120774) and its Derivatives

Pyrene is a polycyclic aromatic hydrocarbon (PAH) renowned for its distinctive photophysical characteristics, including a long fluorescence lifetime, high quantum yield, and pronounced sensitivity of its fluorescence emission to the polarity of the local environment. These properties have established pyrene and its derivatives as invaluable fluorescent probes in a wide array of scientific disciplines, including the study of protein conformation, membrane dynamics, and micelle formation.

The fluorescence spectrum of pyrene exhibits a characteristic vibronic fine structure. The relative intensities of these vibronic bands, particularly the ratio of the first and third peaks (I₁/I₃), are highly sensitive to solvent polarity, a phenomenon known as the "pyrene polarity scale". In polar solvents, the intensity of the first vibronic band (I₁) is enhanced, while in nonpolar environments, the third band (I₃) becomes more prominent.

Substitution on the pyrene core can significantly modulate its photophysical properties. Alkyl substitution, in particular, has been shown to enhance the fluorescence quantum yield of the pyrene chromophore.[1][2][3] This enhancement is a critical consideration for the design of brighter and more sensitive fluorescent probes.

Quantum Yield of 1,3-Dimethylpyrene: An Estimation

As of the compilation of this guide, a definitive, experimentally determined fluorescence quantum yield for this compound has not been reported in the scientific literature. However, based on the established trends for alkyl-substituted pyrenes, it is reasonable to infer that this compound exhibits a high fluorescence quantum yield, likely exceeding that of the parent pyrene molecule in non-polar solvents.[1][2][3]

For context and comparative purposes, the quantum yields of pyrene and a selection of its derivatives are presented in Table 1.

Table 1: Fluorescence Quantum Yields of Pyrene and Selected Derivatives

| Compound Name | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Pyrene | Cyclohexane | 317 | - | 0.32 | [4] |

| Pyrene | Ethanol (B145695) | - | - | 0.65 | [5] |

| 1-Methylpyrene | Cyclohexane | - | - | 0.43 | [5] |

| 1-Bromopyrene | Benzene | - | - | 0.23 | [5] |

| 1-Chloropyrene | Benzene | - | - | 0.35 | [5] |

Note: The quantum yield of pyrene derivatives can be significantly influenced by the specific substitution pattern and the experimental conditions.

Experimental Protocol for Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][6][7][8][9][10][11]

Materials and Instrumentation

-

This compound: High purity.

-

Fluorescence Standard: A compound with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to this compound. Suitable standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) or anthracene (B1667546) in ethanol (Φf ≈ 0.27).[8]

-

Solvent: Spectroscopic grade, non-polar solvent such as cyclohexane. The same solvent must be used for both the sample and the standard.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a thermostatted cell holder for measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the chosen fluorescence standard in the selected spectroscopic grade solvent.

-

Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]

Measurement Procedure

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions (sample and standard). Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard exhibit significant absorbance.

-

Record the fluorescence emission spectrum of a solvent blank.

-

Under identical instrument settings (e.g., excitation and emission slit widths, detector voltage), record the fluorescence emission spectra for all prepared solutions of the sample and the standard.

-

Data Analysis

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

Isample and Istd are the integrated fluorescence intensities (area under the emission curve) of the sample and standard, respectively.

-

Asample and Astd are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slopes of these plots can then be used in the calculation, which can help to mitigate errors from individual measurements.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental protocol for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Logical relationship for comparative quantum yield calculation.

Conclusion

While a precise, published fluorescence quantum yield for this compound is currently unavailable, this technical guide provides a robust framework for its estimation and experimental determination. The general trend of enhanced fluorescence upon alkyl substitution on the pyrene core suggests that this compound is a highly fluorescent compound. The detailed experimental protocol and accompanying workflows presented herein offer researchers the necessary tools to accurately characterize the quantum yield of this compound and other similar fluorophores. Such characterization is essential for the informed application of these molecules in sensitive fluorescence-based assays and the development of novel molecular probes.

References

- 1. Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ-π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. omlc.org [omlc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. jasco-global.com [jasco-global.com]

- 11. agilent.com [agilent.com]

Commercial Suppliers and Technical Guide for 1,3-Dimethylpyrene

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 1,3-Dimethylpyrene (CAS No. 64401-21-4), along with essential technical information for its procurement and quality control.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH).[1][2] Its molecular formula is C₁₈H₁₄, with a molecular weight of approximately 230.3 g/mol .[1][2] As a derivative of pyrene, its applications in research are primarily as a reference standard in analytical chemistry, particularly in environmental and toxicology studies. Due to the carcinogenic and mutagenic properties of many PAHs, accurate detection and quantification are crucial.

Commercial Suppliers of this compound

The availability of this compound appears to be limited to specialized chemical suppliers, rather than the large, broad-catalog chemical companies. The following table summarizes the known commercial suppliers and available product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Number |

| HANGZHOU LEAP CHEM CO., LTD. | 64401-21-4 | Inquiry | Inquiry | Inquiry |

| Dayang Chem (Hangzhou) Co., Ltd. | 64401-21-4 | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry |

Experimental Protocols: Quality Control and Purity Analysis

Given the importance of purity for research applications, this section provides a detailed methodology for the quality control and purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for the analysis of polycyclic aromatic hydrocarbons.[3][4]

Purity Analysis of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials and Reagents:

-

This compound sample

-

High-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Microsyringe

-

GC-MS instrument with a capillary column (e.g., DB-5MS or equivalent)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.[4]

-

Vortex the solution to ensure it is completely dissolved.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

-

-

GC-MS Instrumentation and Conditions:

-

GC Column: Agilent J&W DB-5ms Ultra Inert (20 m × 0.18 mm, 0.18 µm) or equivalent.

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Inlet Temperature: 270 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: Increase to 210 °C at a rate of 12 °C/min.

-

Ramp 2: Increase to 320 °C at a rate of 8 °C/min.

-

-

MS Transfer Line Temperature: 270 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 45-450

-

-

Data Analysis:

-

The purity of the this compound sample is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).

-

The major peak should correspond to the molecular ion of this compound (m/z 230.3).

-

Minor peaks can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

-

Procurement and Quality Control Workflow

The following diagram illustrates a logical workflow for the procurement and quality control of a research chemical like this compound.

References

A Technical Guide to the Purity Analysis of 1,3-Dimethylpyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 1,3-Dimethylpyrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research. Ensuring the purity of this compound is critical for its use as a reference standard and in the development of structure-activity relationship studies.[1] This document details common chromatographic and spectroscopic techniques, providing structured protocols and comparative data to aid in method selection and implementation.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is essential for developing appropriate analytical methods.

| Property | Value |

| Molecular Formula | C₁₈H₁₄ |

| Molecular Weight | 230.30 g/mol [2] |

| CAS Number | 64401-21-4[2] |

| Appearance | Solid (Expected) |

| Solubility | Soluble in organic solvents like dichloromethane, hexane, and methanol.[1][3] |

Synthesis and Purification Workflow

The purity analysis begins with a properly synthesized and purified sample. Impurities often originate from starting materials, side reactions, or subsequent degradation. A typical workflow involves synthesis followed by purification steps like column chromatography or recrystallization to isolate the target compound.[1][3][4]

Caption: General workflow for the synthesis and purification of this compound.

Comprehensive Purity Analysis Workflow

A multi-faceted approach is recommended for a thorough purity assessment. Combining chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation provides a complete purity profile.

Caption: Logical workflow for the comprehensive purity analysis of this compound.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of expected impurities, and available instrumentation.[4][5]

| Technique | Principle | Primary Application | Advantages | Disadvantages |

| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and non-volatile impurities. | Robust, cost-effective, suitable for low-volatility compounds.[5] | May have lower sensitivity than GC-MS for some analytes; potential for co-eluting compounds.[5] |

| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | Identification and quantification of volatile and semi-volatile impurities, including isomers. | High sensitivity and selectivity; provides structural information from mass spectra.[4][5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5] |

| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of structural isomers and residual solvents. | Provides detailed structural information; non-destructive.[6][7] | Relatively low sensitivity compared to chromatographic methods; requires higher sample concentration. |

Experimental Protocols

The following sections provide detailed protocols for the primary analytical techniques used in the purity assessment of this compound.

This protocol is adapted from established methods for PAH analysis and is suitable for determining the purity of this compound.[8][9][10]

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Materials:

-

This compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, syringes, and 0.2 µm syringe filters

Instrumentation:

-

HPLC system with a UV or Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Prepare the this compound sample to be tested at a similar concentration to the highest calibration standard. Filter all solutions through a 0.2 µm syringe filter before injection.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the test sample.

-

Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity using the area percent method or against the calibration curve.

Table of HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) |

| Gradient | Start at 50% B, ramp to 100% B over 20 min, hold for 5 min |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 30 °C[11] |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or Fluorescence (Excitation/Emission specific to pyrenes) |

GC-MS is the gold standard for identifying volatile impurities and confirming the identity of the main component.[5][12]

Objective: To identify and quantify volatile organic impurities and confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

Dichloromethane or Hexane (GC grade)

-

Vials with septa

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)

Procedure:

-

Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the this compound sample in a suitable volatile solvent like dichloromethane.

-

GC-MS Conditions: Program the instrument according to the parameters in the table below.

-

Analysis: Inject the sample into the GC-MS.

-

Data Processing: Integrate the total ion chromatogram (TIC). The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a library (e.g., NIST).[2]

Table of GC-MS Method Parameters

| Parameter | Recommended Setting |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[12] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[13] |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[14] |

| Mass Range | 50-500 amu |

NMR is an indispensable tool for the structural elucidation and confirmation of this compound, providing insight into the presence of isomers or residual solvents from the synthesis.[6][7]

Objective: To confirm the chemical structure of this compound and identify structurally related or solvent impurities.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated DMSO ((CD₃)₂SO)

-

NMR tubes

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent directly in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns. For this compound, expect signals in the aromatic region (approx. 7.8-8.5 ppm) and a characteristic singlet for the two methyl groups (approx. 2.8 ppm).[1] The integration should correspond to the proton count of the molecule.

-

¹³C NMR: Identify the number of unique carbon signals, which should match the molecular structure.

-

Impurity Check: Look for small, unassigned peaks that may correspond to residual solvents, starting materials, or isomeric impurities. The chemical shifts of common laboratory solvents are well-documented.

-

References

- 1. Synthesis of 1,2-dimethylpyrene, this compound and 1,2,3-trimethylpyrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. A Critical Evaluation of the Quality of Published 13C NMR Data in Natural Product Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conventional high-performance liquid chromatography versus derivative spectrophotometry for the determination of 1,3,6-pyrenetrisulfonic acid trisodium salt and 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the color additive D&C Green No. 8 (Pyranine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. lcms.cz [lcms.cz]

- 12. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

NMR and mass spectrometry data for 1,3-Dimethylpyrene

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 1,3-Dimethylpyrene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectral information and experimental methodologies for the characterization of polycyclic aromatic hydrocarbons (PAHs).

Spectroscopic Data for this compound

This compound (C₁₈H₁₄) is a methylated derivative of pyrene.[1] Its characterization relies on standard spectroscopic techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular weight of this compound is 230.3038 g/mol .[2][3]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) is a common method for analyzing PAHs.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₄ | [2][3] |

| Molecular Weight | 230.3038 | [2][3] |

| Major Ion (M⁺) | m/z 230 | [1][2] |

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as chloroform (B151607) (CDCl₃).[4]

¹H NMR Data

The proton NMR spectrum of this compound shows characteristic signals for both its aromatic protons and the protons of the two methyl groups. A notable feature is the upfield shift of the proton at the 2-position (2-H) by approximately -0.26 ppm, with each methyl group contributing about -0.13 ppm to this shift.[1]

¹³C NMR Data

The carbon NMR spectrum provides information on all 18 carbon atoms in the structure. The methyl groups cause an upfield shift of approximately 3-3.5 ppm for the adjacent carbon atoms (C-4 and C-10) compared to unsubstituted pyrene.[1] A ¹³C NMR spectrum has been recorded on a Bruker WM-400 instrument.[5]

| Atom | Chemical Shift (δ) Description | Reference |

| 2-H | Upfield shift of ~ -0.26 ppm | [1] |

| C-4, C-10 | Upfield shift of 3-3.5 ppm | [1] |

Experimental Protocols

Accurate analysis of PAHs like this compound requires standardized experimental procedures. The following sections detail common protocols for NMR and mass spectrometry.

NMR Spectroscopy Protocol

This protocol is suitable for the analysis of PAHs using high-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques.[4][6]

-

Sample Preparation : Dissolve approximately 2.0 mmol of this compound in 800 μL of deuterated chloroform (CDCl₃).[4] Ensure the sample is free of particulate matter.

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[5][7]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters might include a pulse width of 7-10 µs and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans, as the natural abundance of ¹³C is low.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for the identification and quantification of PAHs in various matrices.[8]

-

Sample Preparation (Extraction) :

-

For solid samples, use a technique like Soxhlet or pressurized fluid extraction with a suitable solvent (e.g., acetonitrile (B52724) or an acetone/hexane mixture).[9][10]

-

For liquid samples, perform a liquid-liquid extraction using a solvent like methylene (B1212753) chloride.[10]

-

The extract may require a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil or silica (B1680970) gel to remove interfering matrix components.[8][9]

-

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[11][12]

-

Chromatographic Separation :

-

Column : Use a capillary column suitable for PAH analysis, such as a DB-5ms.[12]

-

Carrier Gas : Helium is typically used.

-

Temperature Program : A programmed temperature ramp is employed to ensure the separation of different PAHs. For example, starting at a low temperature and ramping up to around 300°C.

-

-

Mass Spectrometry Analysis :

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Acquisition Mode : Data can be acquired in full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[12]

-

-

Data Analysis : Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum, such as that from the NIST library.[2]

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

References

- 1. Synthesis of 1,2-dimethylpyrene, this compound and 1,2,3-trimethylpyrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

- 3. Pyrene, 1,3-dimethyl- [webbook.nist.gov]

- 4. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar | MDPI [mdpi.com]

- 5. This compound | C18H14 | CID 182422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. agilent.com [agilent.com]

Crystal Structure of 1,3-Dimethylpyrene: A Comprehensive Analysis

Despite extensive searches of crystallographic databases, the specific crystal structure of 1,3-dimethylpyrene has not been publicly reported. Therefore, a detailed technical guide with quantitative crystallographic data and specific experimental protocols for this compound cannot be provided at this time.

This document, however, offers a comprehensive overview of the anticipated structural characteristics of this compound, drawing upon the known crystal structures of pyrene (B120774) and its derivatives. It also outlines the general experimental methodologies employed for the crystal structure determination of polycyclic aromatic hydrocarbons (PAHs), providing a foundational understanding for researchers in the field.

Introduction to this compound

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings. The addition of two methyl groups to the pyrene core at the 1 and 3 positions is expected to influence its molecular packing in the solid state, which in turn affects its physical and electronic properties. Understanding the crystal structure is crucial for applications in materials science and drug development where intermolecular interactions play a key role.

Predicted Molecular and Crystal Structure

Based on the analysis of related pyrene derivatives, the crystal structure of this compound would likely exhibit the following features:

-

Molecular Geometry: The pyrene core is expected to be largely planar. The methyl groups will be sp³-hybridized and will likely be oriented to minimize steric hindrance with the adjacent hydrogen atoms of the pyrene ring.

-

Intermolecular Interactions: The crystal packing will be dominated by weak intermolecular forces, primarily van der Waals interactions and π-π stacking between the aromatic pyrene cores. The presence and orientation of the methyl groups will influence the efficiency of this stacking, potentially leading to a herringbone or a slipped-stack arrangement.

-

Polymorphism: Like many organic molecules, this compound may exhibit polymorphism, meaning it can crystallize in different crystal structures depending on the crystallization conditions. Each polymorph would have distinct physical properties.

General Experimental Protocol for Crystal Structure Determination of PAHs

The determination of the crystal structure of a polycyclic aromatic hydrocarbon like this compound typically follows a well-established experimental workflow.

Synthesis and Crystallization

The first step involves the synthesis of the compound, followed by the growth of single crystals of sufficient size and quality for X-ray diffraction analysis. A general synthesis for this compound has been reported.

Typical Crystallization Workflow:

Caption: General workflow for obtaining single crystals.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection Process:

Caption: X-ray diffraction data collection workflow.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Determination Steps:

Caption: Key steps in crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains undetermined in the public domain, this guide provides a framework for understanding its likely structural characteristics and the experimental procedures required for its determination. The synthesis of this compound has been reported, paving the way for future crystallographic studies. The determination of its crystal structure would be a valuable contribution to the field of materials science, providing insights into the structure-property relationships of substituted pyrene derivatives. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

A Theoretical Investigation of the Electronic Structure of 1,3-Dimethylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1,3-Dimethylpyrene. While direct experimental data on the electronic properties of this specific molecule are not extensively available in the current literature, this document outlines a robust computational methodology based on established theoretical studies of pyrene (B120774) and its derivatives. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the key electronic parameters of this compound, offering valuable insights for its potential applications in organic electronics and drug development.

Introduction to the Electronic Properties of Pyrene Derivatives

Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) known for their unique photophysical properties, making them attractive candidates for various applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding HOMO-LUMO gap, governs the electronic and optical behavior of these molecules.

The addition of methyl groups to the pyrene core, as in this compound, is expected to influence its electronic properties through inductive effects, altering the HOMO-LUMO gap and consequently its absorption and emission characteristics. Theoretical calculations provide a powerful tool to predict these changes and guide the synthesis of novel materials with tailored properties.

Proposed Computational Methodology

To determine the electronic structure of this compound, a multi-step computational workflow is proposed, utilizing DFT and TD-DFT calculations. These methods have been successfully applied to study the electronic properties of various pyrene derivatives.[1][2]

Geometry Optimization

The first step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is typically achieved using DFT with a suitable functional and basis set. Based on studies of similar aromatic hydrocarbons, the B3LYP functional combined with a 6-31G(d) or larger basis set is recommended for accurate structural predictions.[3][4]

Frontier Molecular Orbital Analysis

Once the geometry is optimized, the energies of the HOMO and LUMO can be calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Calculation of Electronic Properties

Several key electronic properties can be derived from the HOMO and LUMO energies:

-

Ionization Potential (IP): The energy required to remove an electron from the HOMO. It can be approximated as IP ≈ -EHOMO.

-

Electron Affinity (EA): The energy released when an electron is added to the LUMO. It can be approximated as EA ≈ -ELUMO.

-

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

-

Electronic Chemical Potential (μ): The negative of the electronegativity. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η).

Simulation of UV-Vis Absorption Spectrum

To understand the optical properties, the UV-Vis absorption spectrum can be simulated using TD-DFT calculations. This method provides information about the electronic transitions, their corresponding excitation energies, and oscillator strengths. The calculated spectrum can then be compared with experimental data for validation.

Predicted Electronic Properties of this compound

The following tables summarize the expected electronic properties of this compound based on theoretical calculations of pyrene and its derivatives. These values serve as a predictive guide for future experimental and computational studies.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Table 1: Predicted Frontier Orbital Energies and Gap for this compound.

| Electronic Property | Predicted Value |

| Ionization Potential (eV) | 5.5 to 6.0 |

| Electron Affinity (eV) | 2.0 to 2.5 |

| Chemical Hardness (eV) | 1.5 to 2.0 |

| Electronic Chemical Potential (eV) | -3.75 to -4.25 |

| Electrophilicity Index (eV) | 3.7 to 5.7 |

Table 2: Predicted Global Reactivity Descriptors for this compound.

Visualizing the Computational Workflow and Electronic Relationships

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the logical relationships between the calculated electronic properties.

Caption: Computational workflow for determining the electronic and optical properties of this compound.

Caption: Relationship between frontier molecular orbital energies and key electronic properties.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the detailed investigation of the electronic structure of this compound. By employing DFT and TD-DFT calculations, researchers can obtain valuable data on its frontier molecular orbitals, global reactivity descriptors, and optical properties. The presented workflow and predictive data serve as a foundational resource for scientists and professionals in drug development and materials science, enabling the rational design and synthesis of novel pyrene-based compounds with desired electronic characteristics. The synthesis of this compound has been reported, paving the way for future experimental validation of these theoretical predictions.[5]

References

- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 2. uou.ac.in [uou.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Synthesis of 1,2-dimethylpyrene, this compound and 1,2,3-trimethylpyrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Double-Edged Sword: Unraveling the Mutagenic Activity of Methylated Pyrenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methylated pyrenes, a class of polycyclic aromatic hydrocarbons (PAHs), are prevalent environmental contaminants and byproducts of incomplete combustion. While the parent compound, pyrene (B120774), exhibits relatively low toxicity, the addition of methyl groups can dramatically alter its biological activity, transforming it into a potent mutagen and carcinogen. Understanding the mechanisms underlying the mutagenicity of these compounds is paramount for risk assessment and the development of potential amelioration strategies. This technical guide provides a comprehensive overview of the mutagenic activity of methylated pyrenes, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved in their metabolic activation.

Quantitative Assessment of Mutagenic Potency

The mutagenic activity of methylated pyrenes has been primarily evaluated using the Ames test (Salmonella typhimurium reverse mutation assay), which assesses the ability of a chemical to induce mutations in specific bacterial strains. The results are typically quantified as the number of revertant colonies per nanomole or microgram of the test compound. The data presented below, derived from various studies, clearly indicate that the position and number of methyl groups significantly influence mutagenic potency. All cited studies report mutagenicity in the presence of a metabolic activation system (S9 mix), highlighting the pro-mutagenic nature of these compounds.

| Compound | Salmonella typhimurium Strain | Dose (µ g/plate ) | Revertants/µg (with S9 activation) | Reference |

| Pyrene | TA98 | 100 | 3 | LaVoie et al., 1981 |

| TA100 | 100 | 11 | LaVoie et al., 1981 | |

| 1-Methylpyrene (B1203753) | TA98 | 100 | 11 | LaVoie et al., 1981 |

| TA100 | 100 | 22 | LaVoie et al., 1981 | |

| 2-Methylpyrene | TA98 | 100 | 2 | LaVoie et al., 1981 |

| TA100 | 100 | 7 | LaVoie et al., 1981 | |

| 4-Methylpyrene | TA98 | 100 | 5 | LaVoie et al., 1981 |

| TA100 | 100 | 15 | LaVoie et al., 1981 | |

| 1,3-Dimethylpyrene | TA98 | 50 | 48 | LaVoie et al., 1981 |

| TA100 | 50 | 136 | LaVoie et al., 1981 | |

| 1,6-Dimethylpyrene (B1196701) | TA98 | 50 | 135 | LaVoie et al., 1981 |

| TA100 | 50 | 290 | LaVoie et al., 1981 | |

| 1,8-Dimethylpyrene | TA98 | 50 | 150 | LaVoie et al., 1981 |

| TA100 | 50 | 320 | LaVoie et al., 1981 |

In addition to bacterial mutagenicity, studies have demonstrated the genotoxicity of methylated pyrenes in mammalian cells. For instance, 1-methylpyrene and 1,6-dimethylpyrene have been shown to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating DNA damage and subsequent repair.[1][2]

Metabolic Activation: The Path to Mutagenicity

Methylated pyrenes are not intrinsically mutagenic; they require metabolic activation to exert their genotoxic effects. This biotransformation process is a multi-step enzymatic cascade primarily involving cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs).